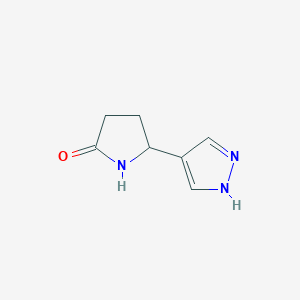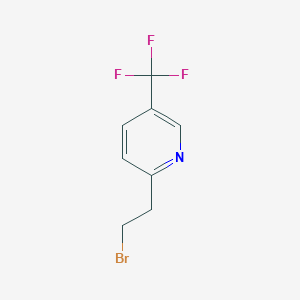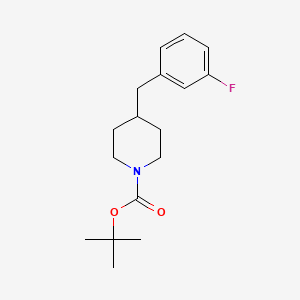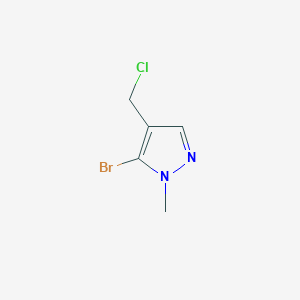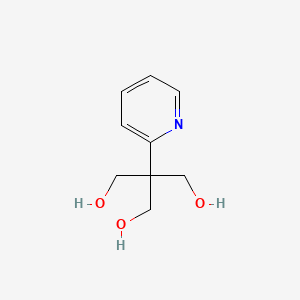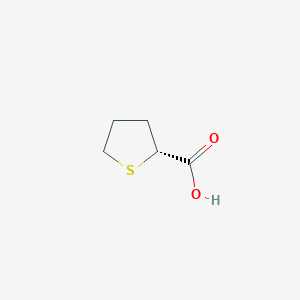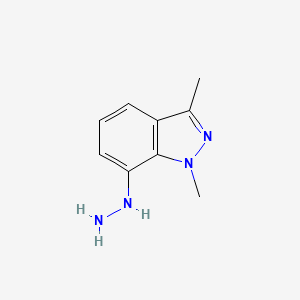
7-Hydrazinyl-1,3-dimethyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydrazinyl-1,3-dimethyl-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydrazinyl-1,3-dimethyl-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazine. One common method starts with the reaction of 2-fluorobenzaldehyde with hydrazine to form benzylidenehydrazine, which then undergoes cyclization to produce the indazole core . Another approach involves the use of 2-hydroxylbenzaldehyde under similar conditions .
Industrial Production Methods: Industrial production of indazole derivatives often employs transition metal-catalyzed reactions due to their efficiency and high yields. For instance, a Cu(OAc)2-catalyzed synthesis using oxygen as the terminal oxidant has been described . This method involves the formation of an N–N bond in the presence of a suitable organometallic reagent and solvent, such as DMSO, under an oxygen atmosphere .
Chemical Reactions Analysis
Types of Reactions: 7-Hydrazinyl-1,3-dimethyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 7-Hydrazinyl-1,3-dimethyl-1H-indazole involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
1H-Indazole: The parent compound without the hydrazinyl and dimethyl substitutions.
2H-Indazole: Another tautomeric form of indazole.
5,7-Dimethyl-1H-indazole: Similar structure but lacks the hydrazinyl group.
Uniqueness: 7-Hydrazinyl-1,3-dimethyl-1H-indazole stands out due to its specific substitutions, which confer unique chemical and biological properties. The hydrazinyl group enhances its reactivity and potential for forming hydrogen bonds, while the dimethyl groups increase its stability and lipophilicity .
Properties
Molecular Formula |
C9H12N4 |
|---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
(1,3-dimethylindazol-7-yl)hydrazine |
InChI |
InChI=1S/C9H12N4/c1-6-7-4-3-5-8(11-10)9(7)13(2)12-6/h3-5,11H,10H2,1-2H3 |
InChI Key |
JWQKXUTZBXQNCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=CC=C2NN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



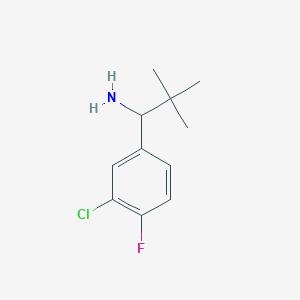
![2,6-Difluoro-1H-benzo[d]imidazole](/img/structure/B13125966.png)
![4-(4-(tert-Butyl)pyridin-2-yl)benzofuro[2,3-b]quinoline](/img/structure/B13125973.png)



